molecular formula C10H17BrN2O B2583360 4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856053-91-2

4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2583360
CAS No.: 1856053-91-2
M. Wt: 261.163
InChI Key: SBONNDOXCGQGDX-UHFFFAOYSA-N
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Description

4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom, a propoxymethyl group, and a propyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Alkylation: The brominated pyrazole undergoes alkylation with propyl bromide and propoxymethyl chloride in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets like enzymes or receptors, modulating their activity. The bromine and propoxymethyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-bromo-3-(propoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

4-bromo-3-(propoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-3-(propoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-3-5-13-7-9(11)10(12-13)8-14-6-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBONNDOXCGQGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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